2,3-Dihydro-2-N-acetyl-1',2'-di-O-acetyl-biopterin-d3
Overview
Description
2,3-Dihydro-2-N-acetyl-1’,2’-di-O-acetyl-biopterin-d3 is a deuterium-labeled compound used primarily in scientific research. It is a derivative of biopterin, a pteridine compound that plays a crucial role in the biosynthesis of neurotransmitters. The deuterium labeling makes it particularly useful in various analytical and metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-N-acetyl-1’,2’-di-O-acetyl-biopterin-d3 involves multiple steps, starting from biopterin or its derivatives. The key steps include:
Deuterium Labeling: Incorporation of deuterium atoms, typically through the use of deuterated reagents.
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped for handling isotopically labeled compounds. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2-N-acetyl-1’,2’-di-O-acetyl-biopterin-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized forms using oxidizing agents.
Reduction: Reduction to more reduced forms using reducing agents.
Substitution: Replacement of functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of the compound.
Scientific Research Applications
2,3-Dihydro-2-N-acetyl-1’,2’-di-O-acetyl-biopterin-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential role in the biosynthesis of neurotransmitters and its implications in neurological disorders.
Industry: Utilized in the development of new drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-2-N-acetyl-1’,2’-di-O-acetyl-biopterin-d3 involves its interaction with specific enzymes and receptors in biological systems. It acts as a cofactor in the biosynthesis of neurotransmitters, influencing various molecular targets and pathways. The deuterium labeling allows for precise tracking and analysis of its metabolic fate.
Comparison with Similar Compounds
Similar Compounds
Biopterin: The parent compound, involved in similar biochemical pathways.
Tetrahydrobiopterin: Another derivative with significant biological activity.
Deuterated Biopterin Derivatives: Other isotopically labeled compounds used for similar research purposes.
Uniqueness
2,3-Dihydro-2-N-acetyl-1’,2’-di-O-acetyl-biopterin-d3 is unique due to its specific deuterium labeling, which enhances its utility in metabolic and analytical studies. The acetylation further modifies its chemical properties, making it distinct from other biopterin derivatives.
Properties
IUPAC Name |
[(1R,2S)-1-(2-acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-2-acetyloxy-3,3,3-trideuteriopropyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O6/c1-6(25-8(3)22)12(26-9(4)23)10-5-16-13-11(18-10)14(24)20-15(19-13)17-7(2)21/h5-6,12,15H,1-4H3,(H,16,19)(H,17,21)(H,20,24)/t6-,12-,15?/m0/s1/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGKHWDTEXILTD-IJKHZOFFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CN=C2C(=N1)C(=O)NC(N2)NC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H]([C@@H](C1=CN=C2C(=N1)C(=O)NC(N2)NC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747640 | |
Record name | (1R,2S)-1-(2-Acetamido-4-oxo-1,2,3,4-tetrahydropteridin-6-yl)(3,3,3-~2~H_3_)propane-1,2-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346597-41-8 | |
Record name | (1R,2S)-1-(2-Acetamido-4-oxo-1,2,3,4-tetrahydropteridin-6-yl)(3,3,3-~2~H_3_)propane-1,2-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.